
Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a benzyl group, and a hydroxy-methylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 2-hydroxy-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxy group.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Benzyl chloride or other alkyl halides can be used in the presence of a base.
Major Products:
- Oxidation of the hydroxy group can lead to the formation of a ketone.
- Reduction of the ketone can regenerate the hydroxy group.
- Substitution reactions can yield various benzyl derivatives depending on the substituents used .
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for amines in peptide synthesis .
Biology:
- Investigated for its potential use in enzyme inhibition studies.
- Used in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmacologically active molecules.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Tert-butyl N-(benzyloxy)carbamate
- Tert-butyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate
- Tert-butyl (2-hydroxy-1-phenylethyl)carbamate
Uniqueness:
- The presence of the 2-hydroxy-2-methylpropyl group distinguishes it from other carbamates.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
- The combination of the tert-butyl, benzyl, and hydroxy-methylpropyl groups provides a balance of hydrophilicity and lipophilicity, enhancing its versatility .
Propriétés
Formule moléculaire |
C16H25NO3 |
|---|---|
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)20-14(18)17(12-16(4,5)19)11-13-9-7-6-8-10-13/h6-10,19H,11-12H2,1-5H3 |
Clé InChI |
IHZLKSNSYPHGFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
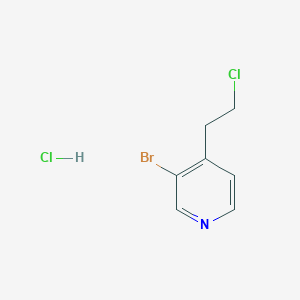
![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
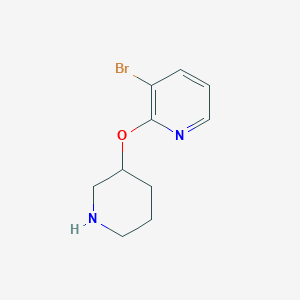
![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
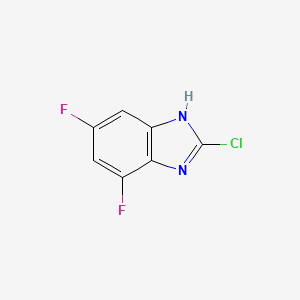
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
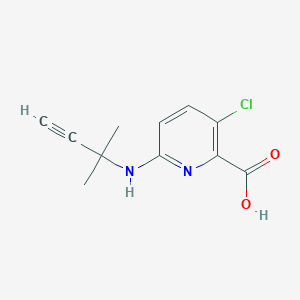

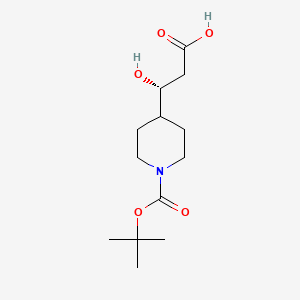
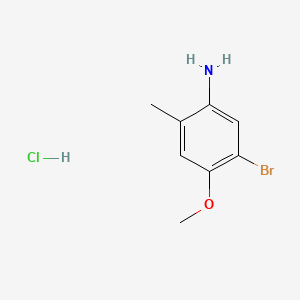
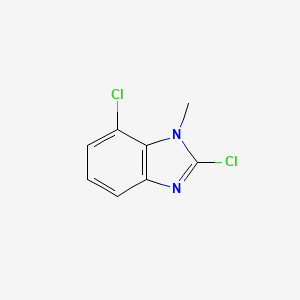
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
